

Spectroscopic Profile of 2-Fluoro-3-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-Fluoro-3-methoxypyridine**

Cat. No.: **B573476**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **2-Fluoro-3-methoxypyridine**. Due to the limited availability of experimental spectra in the public domain, this guide presents a detailed analysis based on predicted data derived from established spectroscopic principles and data from structurally related compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Fluoro-3-methoxypyridine**. These predictions are based on the analysis of similar substituted pyridine compounds and established spectroscopic theory.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~7.9 - 8.1	dd	$J(H,H) \approx 5$, $J(H,F) \approx 2$	1H	H-6
~7.1 - 7.3	m	-	1H	H-4
~6.9 - 7.1	m	-	1H	H-5
~3.9	s	-	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~155 - 158 (d, $^1J(C,F) \approx 240$ Hz)	C-2
~140 - 143	C-3
~145 - 148 (d, $^2J(C,F) \approx 15$ Hz)	C-6
~120 - 123	C-4
~115 - 118	C-5
~56	-OCH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H aromatic stretching
2950-2850	Medium	C-H aliphatic stretching (-OCH ₃)
1600-1580	Strong	C=C aromatic ring stretching
1500-1400	Strong	C=C aromatic ring stretching
1250-1200	Strong	C-O-C asymmetric stretching
1100-1000	Strong	C-F stretching
1050-1000	Medium	C-O-C symmetric stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
127	100	[M] ⁺ (Molecular Ion)
112	40-60	[M - CH ₃] ⁺
98	20-40	[M - CHO] ⁺
84	30-50	[M - CH ₃ - CO] ⁺
78	10-20	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Fluoro-3-methoxypyridine** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer with proton decoupling. Key parameters include a spectral width of 0-160 ppm, a larger number of scans due to the low natural abundance of ^{13}C , and a relaxation delay of 2-5 seconds.
- Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ^1H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film): If the sample is a liquid, place a drop of the neat liquid between two sodium chloride or potassium bromide plates to create a thin film.
- Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (100-200 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
- Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

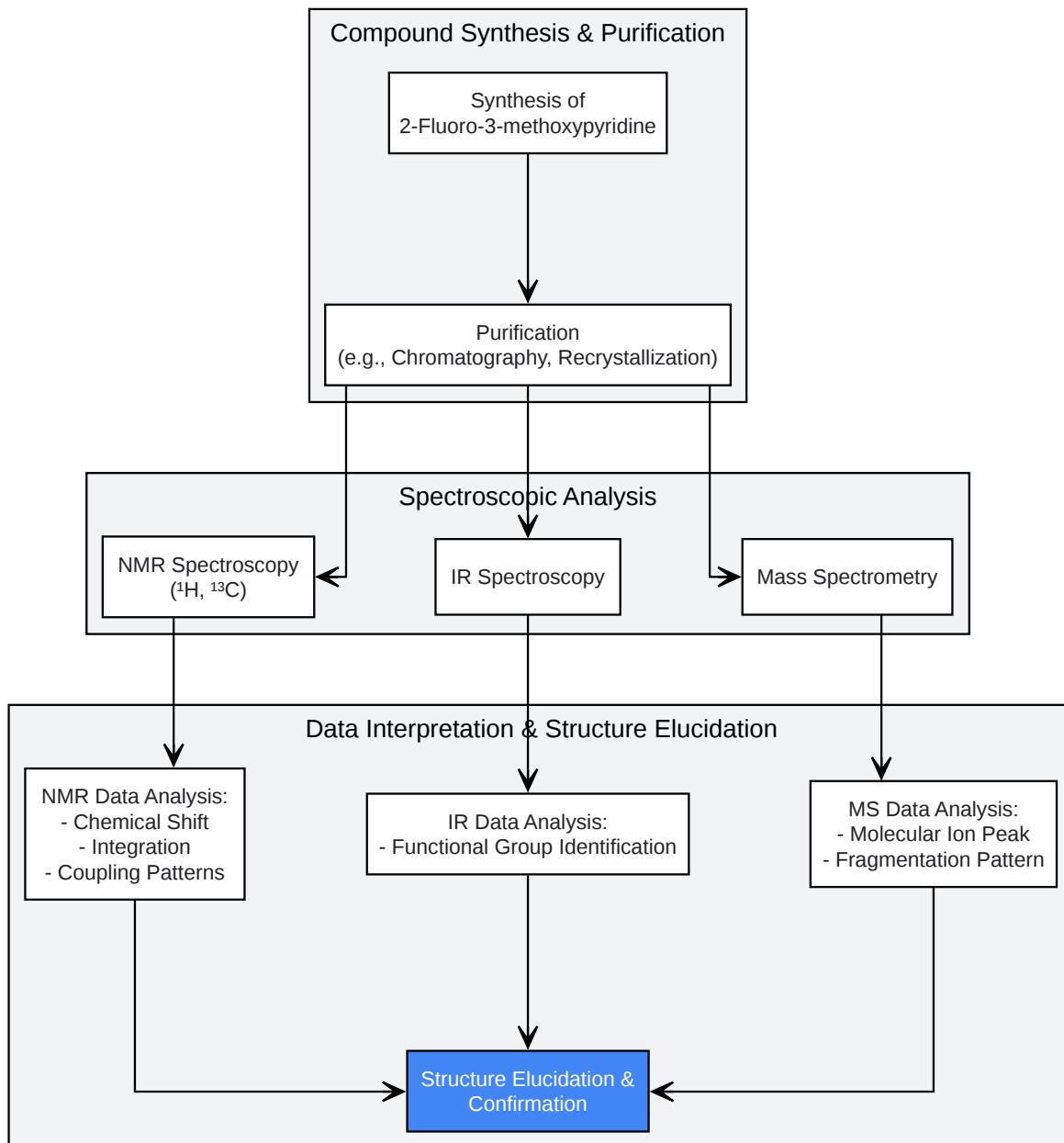
- Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion, or for more complex mixtures, coupling with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

- Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Fluoro-3-methoxypyridine**.

General Workflow for Spectroscopic Analysis

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A generalized workflow for the spectroscopic analysis of a chemical compound.

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